molecular formula C55H102O6 B1239149 Glycerol 2,3-di-(9Z-octadecenoate) 1-hexadecanoate CAS No. 14960-35-1

Glycerol 2,3-di-(9Z-octadecenoate) 1-hexadecanoate

Cat. No. B1239149
CAS RN: 14960-35-1
M. Wt: 859.4 g/mol
InChI Key: PPTGNVIVNZLPPS-NBHCHVEOSA-N
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Description

Glycerol 2, 3-di-(9Z-octadecenoate) 1-hexadecanoate, also known as 1, 3-do-2PG or 1, 3-dioleoylpalmitoylglycerol, belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. Glycerol 2, 3-di-(9Z-octadecenoate) 1-hexadecanoate exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Glycerol 2, 3-di-(9Z-octadecenoate) 1-hexadecanoate has been found in human adipose tissue tissue, and has also been primarily detected in blood. Within the cell, glycerol 2, 3-di-(9Z-octadecenoate) 1-hexadecanoate is primarily located in the membrane (predicted from logP) and adiposome. Outside of the human body, glycerol 2, 3-di-(9Z-octadecenoate) 1-hexadecanoate can be found in cocoa and cocoa products and fats and oils. This makes glycerol 2, 3-di-(9Z-octadecenoate) 1-hexadecanoate a potential biomarker for the consumption of these food products.

Scientific Research Applications

Catalytic Activity in Hydrogenation Processes Studies have explored the hydrogenation of fatty acid esters, including methyl hexadecanoate and methyl-9-octadecenoate, focusing on catalyst composition and reaction parameters. One study found that specific atomic ratios of Ru to Sn in catalysts significantly influenced the yield and selectivity for alcohol formation from these esters, which may have implications for the hydrogenation of glycerol 2,3-di-(9Z-octadecenoate) 1-hexadecanoate (Deshpande, Ramnarayan, & Narasimhan, 1990).

Intestinal Absorption Studies Research has utilized glycerol trioctadecenyl ether, a model substance for triolein, to study the intestinal absorption of non-hydrolysed triglycerides. This research provides insights into the absorption mechanics of similar triglycerides, potentially including glycerol 2,3-di-(9Z-octadecenoate) 1-hexadecanoate (Spener, Paltauf, & Holasek, 1968).

Biochemical Analysis in Fungi A study identified glycerol tri-dehydrocrepenynate in the basidiomycete Craterellus cornucopioides, which could guide further research into the biochemical properties and potential applications of glycerol 2,3-di-(9Z-octadecenoate) 1-hexadecanoate and related compounds (Magnus, Lacan, Aplin, & Thaller, 1989).

Phase Equilibria Studies Research on the phase equilibria of glycerol tristearate and glycerol trioleate in various solvents like carbon dioxide and sulfur hexafluoride can offer insights into the behavior of similar compounds, including glycerol 2,3-di-(9Z-octadecenoate) 1-hexadecanoate, under different conditions (Perko, Knez, & Škerget, 2012).

Biotechnological Applications In the field of biotechnology, the use of glycerol as a substrate in the bio-production of poly(hydroxyalkanoates) (PHAs) from certain bacterial strains demonstrates potential applications for similar glycerides in producing value-added products (Ashby, Solaiman, & Foglia, 2005).

Chemical Extraction from Natural Sources The isolation of various glycerol compounds from natural sources, like the barks of Litsea glutinosa, underscores the importance of natural extraction methods and the potential for discovering similar compounds in other plants (Ninh et al., 2015).

properties

CAS RN

14960-35-1

Molecular Formula

C55H102O6

Molecular Weight

859.4 g/mol

IUPAC Name

[2-hexadecanoyloxy-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate

InChI

InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-32-35-38-41-44-47-53(56)59-50-52(61-55(58)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3)51-60-54(57)48-45-42-39-36-33-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3/b27-25+,28-26+

InChI Key

PPTGNVIVNZLPPS-NBHCHVEOSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C/CCCCCCCC)COC(=O)CCCCCCC/C=C/CCCCCCCC

SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC

melting_point

18.5-19°C

physical_description

Liquid

synonyms

1,3-dioleoyl-2-palmitoylglycerol
1,3-dioleoylpalmitoylglycerol
1,3-DO-2PG
1-palmitoyl-2,3-dioleoylglycerol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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